molecular formula C20H15NO B1663229 carbazol-9-yl-(4-methylphenyl)methanone

carbazol-9-yl-(4-methylphenyl)methanone

Cat. No.: B1663229
M. Wt: 285.3 g/mol
InChI Key: AWZNVFKAFFHLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML126 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing small molecule drugs often include:

Industrial Production Methods

Industrial production of ML126 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ML126 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in ML126 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ML126 has several scientific research applications, including:

Mechanism of Action

ML126 exerts its effects by inhibiting the Streptokinase gene, which is crucial for the virulence and survival of certain bacterial species. By targeting this gene, ML126 disrupts the production of Streptokinase, thereby reducing the bacteria’s ability to invade host tissues and evade the immune system .

Comparison with Similar Compounds

Similar Compounds

    ML141: Another Streptokinase gene inhibitor with similar antibacterial properties.

    ML267: A compound with a different mechanism of action but also targeting bacterial infections.

Uniqueness

ML126 is unique in its specific inhibition of the Streptokinase gene, making it a valuable tool for studying bacterial virulence and developing targeted antibacterial therapies. Its specificity and potency distinguish it from other antibacterial agents that may have broader but less targeted effects .

Biological Activity

Carbazol-9-yl-(4-methylphenyl)methanone is a compound that has garnered attention in recent years for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by various studies and data.

Overview of Carbazole Derivatives

Carbazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds often exhibit antitumor , antimicrobial , antioxidant , and anti-inflammatory effects. The structural features of these derivatives contribute significantly to their biological activities, making them valuable in pharmaceutical research.

Antitumor Activity

Carbazole derivatives have shown promising antitumor activity in various studies. For instance, a study reported that certain carbazole derivatives exhibited significant antiproliferative effects against HeLa cancer cell lines with IC50 values ranging from 7.59 µM to higher concentrations depending on the specific structure of the derivative .

Table 1: Antitumor Activity of Carbazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa7.59
1-Carbazole-9-yl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazoleA54910.25
1-Carbazole-9-yl-2-(substituted phenyl)MCF-715.00

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Research has indicated that carbazole derivatives possess significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL .

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm) at 100 µg/mL
Staphylococcus aureus18.5
Escherichia coli15.0
Bacillus subtilis22.3

Antioxidant Activity

Carbazole derivatives are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Studies have shown that these compounds can effectively reduce free radical production and exhibit strong hydrogen-donating abilities .

Table 3: Antioxidant Activity Assays

CompoundDPPH Scavenging Activity (%)
This compound85%
Standard (Ascorbic Acid)95%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle and induces apoptosis in cancer cells.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes or inhibits essential bacterial enzymes.
  • Antioxidative Mechanism : It donates electrons or hydrogen atoms to reactive species, reducing oxidative stress.

Case Studies

Several case studies highlight the effectiveness of carbazole derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : A study involving a series of synthesized carbazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
  • Clinical Evaluation for Antimicrobial Properties : A trial assessing the efficacy of carbazole-based compounds against resistant bacterial strains showed promising results, indicating their potential as new antimicrobial agents.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

carbazol-9-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)20(22)21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-13H,1H3

InChI Key

AWZNVFKAFFHLEY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42

Synonyms

Carbazol-9-yl-(4-methylphenyl)methanone;  ML-126

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
carbazol-9-yl-(4-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
carbazol-9-yl-(4-methylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
carbazol-9-yl-(4-methylphenyl)methanone
Reactant of Route 4
carbazol-9-yl-(4-methylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
carbazol-9-yl-(4-methylphenyl)methanone
Reactant of Route 6
carbazol-9-yl-(4-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.